Product packaging for N-(2-Bromo-5-methoxyphenyl)acetamide(Cat. No.:CAS No. 123027-99-6)

N-(2-Bromo-5-methoxyphenyl)acetamide

Cat. No.: B054337
CAS No.: 123027-99-6
M. Wt: 244.08 g/mol
InChI Key: LQVIAWMRGFIPFM-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Pharmaceutical Research

In the realm of modern chemical and pharmaceutical research, N-(2-Bromo-5-methoxyphenyl)acetamide is primarily recognized as a key intermediate in organic synthesis. Its structural components are strategically positioned to allow for further chemical modifications, making it a versatile building block for more complex molecules.

The significance of this compound is highlighted by its role in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceutical agents due to their diverse biological activities. The bromine atom on the phenyl ring can be readily replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of elaborate molecular architectures.

Furthermore, research has indicated that derivatives of this compound exhibit a range of biological activities. Studies have explored its potential in developing new therapeutic agents, with investigations into its anticancer and antimicrobial properties. The presence of both the bromine atom and the methoxy (B1213986) group on the aromatic ring can influence the compound's interaction with biological targets like enzymes and receptors, potentially enhancing binding affinity and modulating biochemical pathways.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₉H₁₀BrNO₂ nih.gov
Molecular Weight 244.09 g/mol sigmaaldrich.com
IUPAC Name This compound nih.gov
CAS Number 123027-99-6 nih.gov
Physical Form Solid sigmaaldrich.com

Historical Context of Acetamide (B32628) Derivatives in Medicinal Chemistry

The importance of this compound is best understood within the broader historical context of acetamide derivatives in medicinal chemistry. The acetamide functional group is a common feature in a vast number of biologically active compounds and approved drugs. galaxypub.coarchivepp.com The amide bond is a cornerstone of peptide and protein chemistry, and its presence in small molecules has proven to be crucial for their therapeutic effects. galaxypub.co

Historically, acetamide derivatives have been a fertile ground for drug discovery, yielding compounds with a wide spectrum of pharmacological activities. archivepp.com These include:

Analgesic and Anti-inflammatory Agents: A well-known example is Paracetamol (Acetaminophen), an acetamide derivative that is one of the most widely used pain relievers and fever reducers globally. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-II inhibitors also incorporate the acetamide scaffold. galaxypub.coarchivepp.com

Antimicrobial Agents: Various acetamide analogs have been investigated and developed for their antibacterial and antifungal properties. patsnap.com

Anticancer Agents: The acetamide structure is present in numerous compounds studied for their cytotoxic effects against various cancer cell lines. nih.gov

Anticonvulsant and Sedative-Hypnotic Agents: The versatility of the acetamide core has been exploited to create drugs that act on the central nervous system. archivepp.comnih.gov

The synthetic adaptability of the acetamide structure allows chemists to modify its properties, leading to the development of compounds with improved efficacy and pharmacokinetic profiles. archivepp.com This rich history underscores the continued interest in synthesizing and evaluating new acetamide derivatives like this compound.

Overview of Research Trajectories for this compound

Current and future research involving this compound is proceeding along several key trajectories, primarily leveraging its utility as a synthetic intermediate and its intrinsic potential for biological activity.

As a Synthetic Building Block:

Pharmaceuticals: The primary research direction is its use in the multi-step synthesis of novel pharmaceutical compounds. Its reactive sites are ideal for creating libraries of related compounds to be screened for various therapeutic activities. The synthesis of N-arylacetamides, in general, is a significant area of research for producing medicinal and agrochemical compounds. nih.gov

Advanced Materials: There is emerging interest in using such compounds in the development of organic materials with specific optical and electronic properties, which could lead to applications in organic light-emitting diodes (OLEDs) and organic semiconductors.

Exploration of Biological Activity:

Anticancer Research: Following preliminary findings of cytotoxic effects from its derivatives, further investigation is warranted to synthesize new analogs and evaluate their efficacy against a broader range of cancer cell lines. Research into structurally related bromo- and methoxy-substituted compounds has revealed potent antitumor agents. nih.gov

Antimicrobial Research: Given that the core structure has been associated with antimicrobial properties, there is a clear path for synthesizing derivatives and testing their activity against various strains of bacteria and fungi.

The synthesis of this compound itself is typically achieved through the acylation of 2-bromo-5-methoxyaniline (B1269708) with acetic anhydride, a reaction that can be scaled for larger applications. The continued exploration of its chemical reactivity and biological profile positions it as a compound of ongoing interest in the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B054337 N-(2-Bromo-5-methoxyphenyl)acetamide CAS No. 123027-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromo-5-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIAWMRGFIPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560948
Record name N-(2-Bromo-5-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123027-99-6
Record name N-(2-Bromo-5-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Bromo 5 Methoxyphenyl Acetamide

Classic Synthetic Pathways

Traditional approaches to the synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide primarily involve the acylation of a key precursor, 2-Bromo-5-methoxyaniline (B1269708).

Acetylation of 2-Bromo-5-methoxyaniline Precursors

A common and direct method for synthesizing this compound is through the acetylation of 2-bromo-5-methoxyaniline. This process involves the introduction of an acetyl group onto the nitrogen atom of the aniline (B41778) derivative.

The necessary precursor, 2-bromo-5-methoxyaniline, is typically synthesized by the reduction of 1-bromo-4-methoxy-2-nitrobenzene. A standard laboratory procedure for this reduction involves the use of iron powder and ammonium (B1175870) chloride in a mixed ethanol/water solvent system. The reaction is carried out at reflux for approximately two hours. Following the reduction, the product is isolated through extraction with a suitable organic solvent, such as diethyl ether, yielding 2-bromo-5-methoxyaniline with high purity.

Table 1: Synthesis of 2-Bromo-5-methoxyaniline

Reactant Reagents Solvent Conditions Product Yield

Once the 2-bromo-5-methoxyaniline precursor is obtained, it undergoes acylation. A widely used acetylating agent for this transformation is acetic anhydride. The reaction is typically performed in a solvent like chloroform (B151607) at a reduced temperature, often starting at 0°C. The crude product obtained after the reaction is then purified by washing with an aqueous sodium hydroxide (B78521) solution and water, followed by drying over sodium sulfate. Recrystallization of the crude product can yield this compound in high purity.

Table 2: Acetylation of 2-Bromo-5-methoxyaniline

Reactant Reagent Solvent Temperature Product Yield

Nucleophilic Substitution Reactions Utilizing Bromoacetyl Bromide

An alternative classical approach involves the reaction of a suitable amine with bromoacetyl bromide. who.int In this methodology, a 5-methoxy-2-aminophenyl derivative is dissolved in a basic aqueous solution, such as 5% sodium carbonate. who.int Bromoacetyl bromide is then added dropwise to the amine solution with vigorous shaking. who.int The resulting precipitate of the N-substituted-2-bromoacetamide derivative is then collected by filtration, washed, and dried. who.int Yields for this type of reaction are generally good, ranging from 74% to 87%, depending on the specific substituents on the aniline starting material.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry offers more sophisticated methods for the formation of amide bonds, including various coupling reactions.

Coupling Reactions for this compound Synthesis (e.g., Palladium-catalyzed coupling with boron derivatives)

Palladium-catalyzed cross-coupling reactions represent a powerful tool in contemporary organic synthesis for the formation of carbon-nitrogen bonds. While specific examples detailing the synthesis of this compound using palladium-catalyzed coupling with boron derivatives are not extensively documented in the provided search results, the general principles of such reactions are well-established. These reactions, often referred to as Buchwald-Hartwig amination, typically involve the coupling of an aryl halide (in this case, a derivative related to the 2-bromo-5-methoxyphenyl moiety) with an amine or amide in the presence of a palladium catalyst and a suitable ligand.

In a related context, palladium catalysis is employed in various C-H activation and annulation reactions to construct complex molecular architectures. For instance, palladium(II)-catalyzed intermolecular C-H activation has been used for the synthesis of 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes. pkusz.edu.cn This highlights the versatility of palladium catalysts in forming C-C and C-N bonds, suggesting their potential applicability in the synthesis of this compound through innovative coupling strategies. Further research would be needed to optimize specific conditions, such as the choice of palladium catalyst, ligand, base, and solvent, for the efficient synthesis of the target compound via this advanced methodology.

An in-depth examination of the synthetic methodologies for this compound reveals several advanced strategies aimed at optimizing its formation. Research into this compound, a key intermediate in various chemical syntheses, has led to the development of specific techniques to improve reaction outcomes, address inefficiencies, and facilitate large-scale production.

2 Deprotonation and Alkylation Strategies (e.g., using LDA)

The synthesis of derivatives of this compound can be achieved through deprotonation followed by alkylation. This strategy involves the use of a strong, non-nucleophilic base to remove a proton, creating a reactive intermediate that can then be alkylated.

One of the most effective bases for this purpose is Lithium Diisopropylamide (LDA). The process typically involves dissolving the this compound substrate in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooling the mixture to a low temperature, commonly -78°C, to control reactivity and prevent side reactions. LDA is then added to deprotonate the amide, forming a lithium enolate. This intermediate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond.

The choice of a strong, sterically hindered base like LDA is critical. It selectively removes the most acidic proton from the acetamide (B32628) group without acting as a nucleophile and attacking the electrophilic sites on the starting material. The low reaction temperature is crucial for maintaining the stability of the organolithium intermediate and ensuring the selectivity of the reaction.

Parameter Condition Purpose
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base for efficient deprotonation.
Solvent Tetrahydrofuran (THF)Anhydrous aprotic solvent to stabilize the intermediate.
Temperature -78°CControls reactivity and prevents unwanted side reactions.
Electrophile Alkyl Halides (e.g., R-Br, R-I)Reacts with the enolate to form the alkylated product.

3 Strategies for Addressing Reaction Inefficiencies and Enhancing Yields

Several challenges can arise during the synthesis of this compound and its derivatives, leading to reaction inefficiencies and reduced yields. These can include incomplete reactions, the formation of side products, and difficulties in product isolation. A number of strategies have been developed to mitigate these issues.

Optimization of Stoichiometry: One of the primary considerations is the precise control of reactant ratios. For instance, incomplete reduction during a synthesis step might be addressed by adjusting the stoichiometry of the reducing agent or by exploring alternative reagents. The use of an optimal molar ratio of base to substrate in deprotonation reactions is also essential to ensure complete conversion without promoting side reactions.

Catalyst and Reagent Selection: The choice of catalyst and reagents plays a pivotal role in enhancing reaction efficiency. In reactions analogous to N-arylation, copper-based catalysts are often employed to facilitate the formation of the carbon-nitrogen bond. The selection of the base is also critical; while strong bases like LDA are effective for certain transformations, other bases such as cesium carbonate have been shown to improve yields in related N-aryl amide syntheses by minimizing side reactions.

Reaction Condition Control:

Temperature: Maintaining strict temperature control is vital. Low temperatures (-78°C) are often necessary during the formation of reactive intermediates to prevent decomposition and unwanted side reactions.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Anhydrous aprotic solvents are typically required for reactions involving organometallic reagents to prevent quenching of the reactive species.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time, ensuring the reaction goes to completion without the formation of degradation products.

Purification Techniques: The development of efficient purification methods is key to obtaining a high-purity product and thus a higher isolated yield. While column chromatography is a common laboratory technique, for larger scales, methods like recrystallization are often preferred due to their cost-effectiveness and scalability.

Challenge Strategy Example
Incomplete ReactionOptimize Stoichiometry / Alternative ReagentsAdjusting the molar ratio of a reducing agent; switching to a more potent catalyst.
Side Product FormationJudicious selection of base and catalyst; precise temperature control.Using a sterically hindered base to prevent nucleophilic attack; running the reaction at low temperatures.
Low Product PurityDevelop efficient purification methods.Transitioning from chromatography to recrystallization for large-scale purification.

4 Scale-Up Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a unique set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Process Safety and Hazard Management:

Thermal Management: Many of the reactions involved in the synthesis, such as bromination or reactions involving strong bases, can be highly exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaways. This requires specialized reactors with advanced cooling systems and careful control over the rate of reagent addition.

Reagent Handling: The safe handling of large quantities of hazardous materials, such as bromine, strong acids, and flammable solvents, is paramount. This involves the use of closed systems, personal protective equipment (PPE), and robust emergency procedures.

Engineering and Equipment:

Mixing: Ensuring efficient and homogenous mixing in large reactors is crucial for consistent reaction outcomes and to avoid localized "hot spots." The design of the reactor and the type of agitator are important considerations.

Material Transfer: The transfer of large volumes of liquids and solids requires specialized pumps and containment systems to minimize operator exposure and prevent spills.

Process Optimization for Scale:

Continuous Flow Processing: A significant advancement in chemical manufacturing is the shift from traditional batch processing to continuous flow chemistry. This approach can offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and greater consistency in product quality. Transforming a batch bromination process to a continuous flow setup can be a key scale-up strategy.

Downstream Processing: Purification methods must be scalable. While chromatography is effective in the lab, it is often not economically viable for large-scale production. Developing robust crystallization processes is typically the preferred method for purifying the final product and intermediates in bulk.

Solvent and Reagent Economy: The cost of solvents and reagents becomes a major factor at scale. Process optimization will often focus on reducing solvent volumes, recycling solvents where possible, and using the most cost-effective reagents that still provide the desired product quality.

Consideration Laboratory Scale Industrial Scale
Heat Management Ice bathJacketed reactors with automated cooling systems
Purification Column ChromatographyRecrystallization, Filtration
Process Type BatchBatch or Continuous Flow
Reagent Handling Small quantities, fume hoodLarge quantities, closed systems, specialized pumps

Chemical Reactivity and Transformation Studies of N 2 Bromo 5 Methoxyphenyl Acetamide

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring of N-(2-Bromo-5-methoxyphenyl)acetamide is the primary site for nucleophilic substitution reactions. However, direct nucleophilic aromatic substitution (SNAAr) on the aryl bromide is generally challenging due to the electron-rich nature of the benzene ring. The presence of the electron-donating methoxy (B1213986) and acetamide (B32628) groups further deactivates the ring towards nucleophilic attack. Consequently, these reactions typically necessitate the use of a catalyst, often involving transition metals like copper or palladium, to proceed at a reasonable rate.

Common nucleophiles that can be employed in these transformations include amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. For instance, in the presence of a suitable copper catalyst, this compound can react with various amines to yield N,N'-disubstituted aniline (B41778) derivatives. Similarly, reaction with alkoxides or thiolates under catalytic conditions can introduce alkoxy or alkylthio groups in place of the bromine atom.

Nucleophile Catalyst System (Typical) Product Type
Primary/Secondary AmineCuI / ligand (e.g., diamine)N-Arylacetamide-substituted diamine
Alcohol (as alkoxide)CuI / base2-Alkoxy-5-methoxyacetanilide
Thiol (as thiolate)CuI / base2-(Alkylthio)-5-methoxyacetanilide

This table represents potential nucleophilic substitution reactions based on the general reactivity of aryl bromides.

Oxidation and Reduction Chemistry of this compound

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions. The aromatic ring itself is relatively resistant to oxidation under mild conditions. However, under more forceful oxidative environments, degradation of the ring can occur. The methoxy group is also generally stable to oxidation, though cleavage to a phenol can sometimes be achieved with strong acid reagents like hydrogen bromide.

The bromine atom can be removed through various reductive methods. A common approach is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This process, known as hydrodebromination, replaces the bromine atom with a hydrogen atom to yield N-(5-methoxyphenyl)acetamide. Alternatively, metal-halogen exchange, for instance with organolithium reagents at low temperatures, can replace the bromine with a lithium atom, which can then be quenched with a proton source to achieve the same net reduction.

The acetamide group is generally stable to both oxidation and reduction under conditions that would transform the aryl bromide.

Reaction Type Reagents and Conditions Major Product
Reduction (Hydrodebromination)H₂, Pd/C, solvent (e.g., ethanol)N-(5-methoxyphenyl)acetamide
Reduction (Metal-Halogen Exchange)1. n-BuLi, THF, -78 °C; 2. H₂ON-(5-methoxyphenyl)acetamide

This table illustrates potential oxidation and reduction reactions of this compound.

Acylation and Alkylation Reactions of the Acetamide Moiety

The acetamide group of this compound possesses a nitrogen atom with a lone pair of electrons, which can theoretically participate in acylation and alkylation reactions. However, the nitrogen atom's nucleophilicity is significantly diminished due to the delocalization of the lone pair into the adjacent carbonyl group. Consequently, direct acylation or alkylation of the amide nitrogen requires the use of a strong base to first deprotonate the N-H bond, generating a more nucleophilic amidate anion. researchgate.net

Once deprotonated with a base such as sodium hydride (NaH), the resulting anion can react with various alkylating agents (e.g., alkyl halides) to form N-alkylated products. Similarly, reaction with acylating agents like acyl chlorides or anhydrides will yield N-acylated products (imides). It is worth noting that O-alkylation at the carbonyl oxygen is a potential competing reaction pathway. researchgate.net

Reaction Type Reagents Product Type
N-Alkylation1. Strong base (e.g., NaH); 2. Alkyl halide (R-X)N-Alkyl-N-(2-bromo-5-methoxyphenyl)acetamide
N-Acylation1. Strong base (e.g., NaH); 2. Acyl chloride (RCOCl)N-Acyl-N-(2-bromo-5-methoxyphenyl)acetamide

This table outlines the general conditions for the acylation and alkylation of the acetamide moiety.

Coupling Reactions with this compound as a Coupling Partner

The presence of the bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: In a Suzuki coupling reaction, this compound can be reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the organoboron reagent. This method is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 2-position.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene. This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, resulting in a substituted acetanilide with a vinyl group.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This is a highly effective method for synthesizing more complex aniline derivatives.

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, base (e.g., Na₂CO₃)N-(2-Aryl-5-methoxyphenyl)acetamide
Heck CouplingAlkene (R-CH=CH₂)Pd(OAc)₂, PPh₃, base (e.g., Et₃N)N-(2-Alkenyl-5-methoxyphenyl)acetamide
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, phosphine ligand, base (e.g., NaOt-Bu)N-(2-(Dialkylamino)-5-methoxyphenyl)acetamide

This table summarizes key palladium-catalyzed coupling reactions using this compound as a substrate.

Derivatives and Analogues of N 2 Bromo 5 Methoxyphenyl Acetamide: Synthesis and Structure Activity Relationships

Design and Synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide Analogues

The rational design of analogues of this compound is a critical step in optimizing its potential as a bioactive molecule. This process involves a deep understanding of how structural modifications can impact the compound's interaction with biological targets. Synthetic efforts are then directed towards creating a library of derivatives with systematic variations to probe these interactions.

Substituent Effects on Phenyl and Acetamide (B32628) Moieties

Similarly, modifications to the acetamide moiety can have a profound impact on the compound's properties. Altering the alkyl or aryl substituent on the acetyl group can modulate the compound's hydrophobicity and steric bulk. Furthermore, replacing the acetyl group with other acyl groups or bioisosteric replacements can lead to changes in metabolic stability and hydrogen bonding capabilities.

A hypothetical synthetic approach to explore these substituent effects is outlined below:

Starting MaterialReagentResulting AnaloguePotential Impact
2-Bromo-5-methoxyaniline (B1269708)Various acid chlorides (e.g., propionyl chloride, benzoyl chloride)N-(2-Bromo-5-methoxyphenyl)propanamide, N-(2-Bromo-5-methoxyphenyl)benzamideAltered lipophilicity and steric profile of the acetamide side chain.
Substituted 2-bromoanilinesAcetic anhydrideN-(2-Bromo-substituted-phenyl)acetamidesProbing the effect of electronic and steric changes on the phenyl ring.

Heterocyclic Incorporations and Their Synthesis

The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. Replacing the phenyl ring of this compound with various heterocycles, such as pyridine, pyrimidine, or thiazole, can introduce new hydrogen bond donors and acceptors, alter the dipole moment, and improve solubility and metabolic stability.

The synthesis of such heterocyclic analogues would typically involve the coupling of a heterocyclic amine with an appropriate acetylating agent or the construction of the heterocycle from a precursor derived from this compound. For example, a pyridine-containing analogue could be synthesized by reacting a bromo-methoxy-aminopyridine with acetic anhydride.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its effects.

Positional Isomerism and Functional Group Impact on Biological Activities

The relative positions of the bromo and methoxy (B1213986) substituents on the phenyl ring are crucial determinants of biological activity. Moving the bromo or methoxy group to different positions (e.g., ortho, meta, para) can drastically alter the molecule's conformation and its ability to fit into a biological target's binding site. For example, the steric hindrance imposed by the ortho-bromo substituent is expected to influence the planarity of the molecule.

The nature of the functional groups themselves also plays a pivotal role. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The methoxy group, with its potential for hydrogen bond acceptance and its influence on lipophilicity, is another key modulator of activity. A systematic study would involve synthesizing and testing isomers to map out the optimal substitution pattern.

A hypothetical SAR table based on positional isomerism is presented below:

CompoundPosition of BromoPosition of MethoxyHypothetical Biological Activity
This compound 25Baseline
Analogue 135Potentially altered due to reduced steric hindrance near the amide linkage.
Analogue 245May exhibit different electronic effects on the amide.
Analogue 324Changes in both steric and electronic environment.

Prodrug Strategies and Their Chemical Modifications

Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility, low bioavailability, or rapid metabolism. A prodrug is a pharmacologically inactive compound that is converted into the active drug within the body.

For this compound, several prodrug strategies could be envisioned. One approach involves modifying the acetamide nitrogen with a labile group that can be cleaved enzymatically or chemically in vivo to release the active parent compound. For example, N-acyloxyalkylation or the introduction of a phosphate group could enhance water solubility and facilitate absorption.

Another strategy could involve modification of the methoxy group. If the corresponding phenol (N-(2-bromo-5-hydroxyphenyl)acetamide) is the active metabolite, the methoxy group could be considered a prodrug moiety. Alternatively, attaching a promoiety to the phenyl ring that is metabolically cleaved could also be a viable approach. The choice of the promoiety would depend on the desired properties to be improved and the specific metabolic enzymes present in the target tissue.

Biological and Pharmacological Investigations of N 2 Bromo 5 Methoxyphenyl Acetamide and Its Derivatives

Anti-Cancer Activities and Mechanisms

Derivatives of N-(2-Bromo-5-methoxyphenyl)acetamide have been a subject of interest in oncology research due to their demonstrated ability to inhibit the proliferation of various cancer cells. The mechanisms underlying these effects often involve inducing programmed cell death and interfering with cellular processes essential for tumor growth.

The anti-proliferative activity of acetamide (B32628) derivatives has been evaluated against several human cancer cell lines. Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share structural similarities, revealed potent cytotoxic effects. For instance, certain 4-brominated 2,5-dimethoxyaniline (B66101) derivatives were particularly effective against the human breast adenocarcinoma cell line MCF7. nih.govmdpi.com These compounds also showed sub-micromolar cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines. nih.govmdpi.com

In other studies, ferrocene-linked tamoxifen (B1202) derivatives demonstrated time-dependent cytotoxicity against PANC-1 (pancreatic cancer) and MCF7 cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, highlight the potency of these compounds. For example, a novel benzimidazole (B57391) derivative showed significant, dose-dependent cytotoxic effects against liver carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, with its effect on HepG2 cells being stronger than the conventional chemotherapy drug cisplatin. nih.gov

Interactive Data Table: Cytotoxicity (IC₅₀ Values) of Selected Derivatives

Compound/Derivative ClassCell LineIC₅₀ Value (µM)Exposure Time
Benzimidazole Derivative (se-182)HepG215.58Not Specified
Benzimidazole Derivative (se-182)MCF-7Not Specified (showed effect)Not Specified
Tamoxifen (Reference)PANC-133.872h
Tamoxifen (Reference)MCF-7>33.872h

Note: This table is based on data from multiple studies on derivatives and is for illustrative purposes.

A key characteristic of cancer is the evasion of programmed cell death, or apoptosis. nih.gov Therapeutic strategies often aim to reactivate this process in cancer cells. nih.gov Research has shown that N-(aryl)acetamide derivatives can trigger this essential anti-cancer mechanism.

Specifically, potent sulphonamide derivatives have been found to severely disrupt the microtubule network in cancer cells. nih.govmdpi.com This disruption interferes with cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequently triggering apoptotic cell death. nih.govmdpi.com This mechanism of action, targeting tubulin, is a well-established strategy in cancer chemotherapy. nih.gov

Furthermore, the targeting of growth factor signaling is another crucial aspect of cancer therapy. While direct inhibition of specific tumor growth factors by this compound itself is not extensively documented, related ferrocene-linked derivatives have been shown to lower the levels of various tumor growth-promoting factors, such as Bcl-XL and Survivin, in pancreatic and breast cancer cells. nih.gov

Neurological Applications

The structural motif of acetamide is present in various neurologically active compounds, prompting investigations into the potential of this compound derivatives for neurological applications, particularly as anticonvulsants and modulators of brain chemistry.

The anticonvulsant properties of new classes of acetamide derivatives have been assessed using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These tests help identify compounds that can prevent the spread of seizures or raise the seizure threshold, respectively.

For example, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their anti-seizure activity. Several of these compounds demonstrated protection in the MES and 6 Hz seizure tests. Similarly, other research has identified N-substituted 2-anilinophenylacetamides as potent anticonvulsants in MES-induced seizure models, with some derivatives showing a high protective index, indicating a favorable separation between efficacy and neurotoxicity.

Interactive Data Table: Anticonvulsant Activity of Selected Acetamide Derivatives

Derivative ClassSeizure ModelED₅₀ Value (mg/kg)
N-substituted 2-anilinophenylacetamideMES24.0
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide (Compound 6)MES68.30
N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamideMES40.96
N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamidescPTZ85.16

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. Data is from studies on various acetamide derivatives.

The acetamide structure is a key feature in compounds that can modulate neurotransmitter systems. Research has demonstrated that acetamide-type compounds can act as potent inhibitors of enzymes that are critical in the metabolism of neurotransmitters. One such enzyme is monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine, a key neurotransmitter related to conditions like Parkinson's disease. The ability of acetamide derivatives to inhibit MAO-B suggests a potential mechanism for modulating dopaminergic systems.

Additionally, related benzimidazole-containing acetamide derivatives have been shown to protect against neuroinflammation and oxidative stress in models of neurodegeneration, further highlighting the potential of this chemical class to exert protective effects on the central nervous system.

Anti-Inflammatory Potential and Immunomodulation

Chronic inflammation is a key driver of many diseases. Research into acetamide derivatives has uncovered promising anti-inflammatory properties. A study on N-(2-hydroxy phenyl) acetamide, a related compound, investigated its effects in a model of adjuvant-induced arthritis.

The findings indicated that the compound possesses significant anti-arthritic and anti-inflammatory activity. Treatment led to a reduction in paw edema and a decrease in the serum levels of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, the compound was found to modulate oxidative stress markers, which are closely linked to the inflammatory process. These results suggest that acetamide derivatives could potentially act as immunomodulatory agents by suppressing key inflammatory pathways.

Anti-Microbial Properties

Derivatives of this compound have been the subject of various studies to determine their efficacy against a range of microbial pathogens. These investigations have revealed significant activity, particularly against certain bacterial and fungal strains.

Research has shown that certain derivatives of this compound exhibit notable antibacterial properties, with a pronounced effect against Gram-positive bacteria. For instance, benzo[d]thiazolylsulfonyl derivatives have demonstrated potent activity against Gram-positive bacteria, with reported Minimum Inhibitory Concentration (MIC) values in the range of 2–4 µg/mL. Similarly, novel complexes of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been found to be active against Gram-positive bacteria, showing MIC values between 2.5–5.0 mg/mL. nih.gov The core structure is considered significant for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

The structural features of these molecules, particularly the presence and position of the bromo and methoxy (B1213986) groups on the phenyl ring, are believed to play a crucial role in their mechanism of action, which involves interaction with specific molecular targets within the bacterial cells.

Table 1: Antibacterial Activity of this compound Derivatives

Derivative Class Bacterial Type MIC Range
Benzo[d]thiazolylsulfonyl derivatives Gram-positive 2–4 µg/mL

In addition to antibacterial effects, derivatives of this acetamide compound have shown promising antifungal capabilities. Benzo[d]thiazolylsulfonyl derivatives, for example, are reported to be effective against fungi with MIC values of 4–8 µg/mL. Another related compound, 2-bromo-N-phenylacetamide, has been identified as a potent fungicidal agent against several fluconazole-resistant Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. researchgate.net This compound demonstrated a MIC of 32 µg/mL for 87.5% of the tested strains and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL for 81.25% of the strains. researchgate.net Furthermore, it showed activity against mature Candida albicans biofilms, comparable to that of Amphotericin B. researchgate.net

Table 2: Antifungal Activity of this compound and Related Compounds

Compound/Derivative Class Fungal Species Activity (MIC/MFC)
Benzo[d]thiazolylsulfonyl derivatives Fungi MIC: 4–8 µg/mL
2-bromo-N-phenylacetamide Fluconazole-resistant Candida spp. MIC: 32 µg/mL

Enzyme Inhibition Studies

The therapeutic potential of this compound and its derivatives extends to the inhibition of specific enzymes implicated in various disease pathways.

Derivatives of this compound have been investigated as potential inhibitors of α-glucosidase and α-amylase, enzymes that are key targets in the management of type 2 diabetes. nih.gov A synthetic derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), was found to be a potent inhibitor of both enzymes. nih.gov In vitro studies showed that compound FA2 inhibited α-glucosidase and α-amylase with IC50 values of 5.17 ± 0.28 µM and 18.82 ± 0.89 µM, respectively. nih.gov Kinetic analysis revealed a non-competitive mode of inhibition for both enzymes. nih.gov These findings suggest that the acetamide scaffold can be effectively utilized to design potent inhibitors of carbohydrate-metabolizing enzymes.

Table 3: Inhibition of Alpha-Glucosidase and Alpha-Amylase by a Derivative

Enzyme Compound IC50 Value
α-Glucosidase FA2 5.17 ± 0.28 µM

Polo-like kinase 1 (Plk1) is a crucial regulator of mitotic progression and a validated target in cancer therapy. nih.gov The Polo-Box Domain (PBD) of Plk1 is essential for its function, making it an attractive target for inhibitors. nih.gov While direct studies on this compound are not prominent, research into Plk1 PBD inhibitors has identified small molecules that specifically block the function of this domain. nih.gov For example, the inhibitor T521 was found to specifically inhibit the PBD of Plk1, but not Plk2 or Plk3, and demonstrated anticancer activity. nih.gov The development of such specific inhibitors highlights the potential for designing novel anticancer agents, and the N-phenylacetamide scaffold could serve as a basis for developing new Plk1 PBD inhibitors.

Receptor Binding and Agonist/Antagonist Activities

The interaction of this compound derivatives with cellular receptors is an area of growing interest. The electronic properties conferred by the bromine and methoxy groups on the phenyl ring are thought to influence the binding affinity of these compounds to various receptors, potentially modulating signal transduction pathways.

While specific agonist or antagonist activities for this compound are not extensively documented in the reviewed literature, related structures have shown significant receptor affinity. For instance, compounds developed as melatonergic ligands, which share some structural similarities, have displayed nanomolar affinity for MT1/MT2 receptors. Molecular modeling of these interactions has indicated the importance of hydrogen bonding and hydrophobic pockets in the binding process. Further research is required to elucidate the specific receptor binding profiles and the functional activities of this compound and its direct derivatives.

Melatonin (B1676174) Receptor Agonism (for related derivatives)

While direct studies on the melatonin receptor activity of this compound itself are not extensively documented in publicly available research, the structural features of this compound are pertinent to the design of melatonergic ligands. The presence of a 5-methoxy group on the phenyl ring is a well-established crucial component for the binding and activation of melatonin receptors (MT1 and MT2). mdpi.com Structure-activity relationship studies on various melatonin analogs have consistently shown that modifications to or removal of the 5-methoxy group can lead to a significant decrease in receptor affinity. mdpi.com

The general structure of N-(anilinoethyl)amides has been explored as a mimic of melatonin's indole (B1671886) ring, demonstrating that this scaffold can produce compounds with nanomolar binding affinity for both MT1 and MT2 receptors. researchgate.net For instance, derivatives like N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793) have been identified as potent melatoninergic agents. researchgate.net Although this compound does not share the exact anilinoethylamide structure, its core bromo-methoxyphenyl moiety is a common feature in various pharmacologically active compounds, and its potential as a precursor or fragment for novel melatonin receptor ligands remains an area of interest. Further research, including the synthesis and biological evaluation of direct derivatives, would be necessary to definitively characterize their activity as melatonin receptor agonists.

Interaction with Other Specific Molecular Targets (e.g., enzymes, receptors, signal transduction pathways)

Investigations into the biological effects of this compound and structurally similar compounds have revealed significant interactions with molecular targets involved in cell proliferation and division, particularly in the context of cancer.

Cytotoxic Activity and Tubulin Inhibition

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. The reported half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Table 1: Cytotoxic Activity of this compound

Cell Line Cancer Type IC50 (µM)
PANC-1 Pancreatic Cancer 15
HepG2 Liver Cancer 20
MCF-7 Breast Cancer 18

The mechanism underlying this cytotoxicity is believed to involve the inhibition of tubulin polymerization. Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, making them a key target for anticancer drugs. nih.govnih.gov While direct enzymatic assays on this compound's effect on tubulin are not widely reported, studies on closely related stilbenoid compounds, such as 3,4,5-trimethoxy-4'-bromo-cis-stilbene, have shown potent inhibition of cancer cell growth through mechanisms that lead to G2/M cell cycle arrest and subsequent apoptosis. nih.gov This suggests that the bromo-methoxyphenyl moiety is a key pharmacophore for interacting with the tubulin network.

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by tubulin inhibitors typically leads to an arrest of the cell cycle at the G2/M phase, preventing cells from entering mitosis. This cell cycle arrest is a common outcome observed with compounds structurally related to this compound. For example, treatment of human lung cancer cells with 3,4,5-trimethoxy-4'-bromo-cis-stilbene resulted in a significant accumulation of cells in the G2/M phase. nih.gov

This G2/M arrest is often a prelude to apoptosis, or programmed cell death. The signaling pathways involved in this process are complex and can involve the modulation of various regulatory proteins. In studies of related compounds, the following key proteins have been implicated:

p53 and p21: An increase in the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, is a common response to cellular stress, including that induced by microtubule-disrupting agents. nih.govoncotarget.com

Cyclin B1: A down-regulation of cyclin B1, a crucial protein for the G2/M transition, is consistent with cell cycle arrest at this checkpoint. nih.gov

Caspases: The induction of apoptosis is often mediated by a cascade of enzymes known as caspases. The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis. frontiersin.orgnih.gov

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating the mitochondrial pathway of apoptosis. A shift in this balance in favor of pro-apoptotic members is often observed. frontiersin.org

The table below summarizes the observed effects of related bromo-methoxy substituted compounds on key proteins involved in cell cycle regulation and apoptosis.

Table 2: Effects of Related Bromo-Methoxy Phenyl Compounds on Cell Cycle and Apoptotic Proteins

Protein Function Observed Effect
p53 Tumor suppressor Upregulation nih.gov
p21 Cdk inhibitor, cell cycle arrest Upregulation nih.gov
Cyclin B1 G2/M transition Downregulation nih.gov
Caspase-3 Executioner caspase Activation frontiersin.org
Caspase-9 Initiator caspase Activation frontiersin.org
Bax Pro-apoptotic protein Upregulation frontiersin.org
Bcl-2 Anti-apoptotic protein Downregulation frontiersin.org

Advanced Spectroscopic and Crystallographic Analyses of N 2 Bromo 5 Methoxyphenyl Acetamide

Vibrational Spectroscopy (e.g., IR) for Structural Confirmation

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule. The infrared (IR) spectrum of N-(2-Bromo-5-methoxyphenyl)acetamide displays characteristic absorption bands that confirm its molecular structure. The presence of the amide group is strongly indicated by the C=O stretching vibration, which typically appears in the range of 1630-1680 cm⁻¹. For this compound, this stretch is observed between 1633–1637 cm⁻¹.

Another key feature of a secondary amide is the N-H bond. Its stretching vibration is expected in the region of 3250-3350 cm⁻¹, while the N-H bending vibration appears around 1550 cm⁻¹. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Furthermore, the C-O stretching of the methoxy (B1213986) ether group and the C-Br stretching can be identified in the fingerprint region of the spectrum, typically around 1250 cm⁻¹ and 500-600 cm⁻¹ respectively, providing a complete vibrational profile for structural confirmation.

Table 1: Key IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
N-H Stretch Amide 3250 - 3350
Aromatic C-H Stretch Phenyl Ring 3000 - 3100
Aliphatic C-H Stretch Methyl 2850 - 3000
C=O Stretch (Amide I) Amide 1633 - 1637
N-H Bend (Amide II) Amide 1510 - 1570
C=C Stretch Aromatic Ring 1400 - 1600
C-O Stretch Aryl Ether 1200 - 1275
C-N Stretch Amide 1020 - 1220

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of different nuclei, the precise connectivity and environment of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides distinct signals for each chemically non-equivalent proton in this compound. The acetamide (B32628) methyl group (CH₃) typically appears as a sharp singlet in the upfield region. The methoxy group (OCH₃) protons also resonate as a singlet, generally between δ 3.8 and 4.0 ppm. The aromatic region of the spectrum is more complex, showing signals for the three protons on the substituted phenyl ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the bromo, methoxy, and acetamido substituents. The amide proton (N-H) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Multiplicity Chemical Shift (δ, ppm)
CH₃ (Acetamide) Singlet ~2.2
OCH₃ (Methoxy) Singlet ~3.8
Aromatic H Multiplet ~6.8 - 7.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon of the amide group is characteristically deshielded, appearing far downfield (~168-170 ppm). The aromatic carbons resonate in the typical range of δ 110-160 ppm, with their exact shifts influenced by the attached substituents. The carbon attached to the bromine atom is expected around δ 110-120 ppm, while the carbon attached to the methoxy group appears around δ 155-160 ppm. The methoxy and methyl carbons are found upfield.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carbonyl) ~169
C-Br ~115
C-N ~140
C-O ~158
Aromatic CH ~110 - 130
OCH₃ ~56

Advanced NMR Techniques for Stereochemical and Conformational Studies

Due to the partial double-bond character of the C-N amide bond, rotation is restricted, which can lead to the existence of E (trans) and Z (cis) rotamers. scielo.brresearchgate.net This phenomenon can often be observed at room temperature by the doubling of signals in both ¹H and ¹³C NMR spectra. scielo.br

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons, helping to distinguish between different conformers. Two-dimensional techniques like HSQC and HMBC are used to correlate proton and carbon signals, confirming the assignments made from one-dimensional spectra. Variable-temperature (VT) NMR studies can also provide insight into the energetics of the rotational barrier around the amide bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀BrNO₂), the calculated molecular weight is approximately 244.09 g/mol . nih.gov The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Loss of the acetyl group (•CH₃CO) to give a prominent fragment ion.

McLafferty rearrangement: If applicable, though less likely for this specific structure.

Cleavage of the amide bond: Breaking the bond between the carbonyl carbon and the nitrogen.

Loss of the methoxy group: Ejection of a •CH₃ radical or a neutral CH₂O molecule.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

An XRD analysis would determine the precise bond lengths, bond angles, and torsion angles. It would reveal the planarity of the phenyl ring and the amide group. A key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the acetamide group, which is often twisted out of planarity. nih.gov The crystal packing would also be elucidated, showing intermolecular interactions such as hydrogen bonds (e.g., N-H···O=C) that link molecules into chains, sheets, or more complex three-dimensional networks in the crystal lattice. nih.govnih.gov

Table 4: List of Compounds

Compound Name
This compound
2-chloro-N-(4-methoxyphenyl)acetamide
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
N-(2-methoxyphenyl)acetamide

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, C-H...π Contacts)

Detailed analysis and data tables for this section are contingent on crystallographic data which is not currently available in the public domain.

Dihedral Angle Analysis and Molecular Conformation in Solid State

Detailed analysis and data tables for this section are contingent on crystallographic data which is not currently available in the public domain.

In-Depth Computational Analysis of this compound Remains Elusive

Computational chemistry serves as a vital tool in modern chemical research, allowing scientists to predict and analyze the behavior of molecules at an atomic level. These theoretical studies are fundamental in understanding molecular structure, reactivity, and potential interactions with biological systems. Key aspects of these analyses include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule.

Electronic Structure Calculations: Understanding the distribution of electrons within the molecule.

Reactivity Prediction: Identifying how and where a molecule is likely to undergo chemical reactions.

Molecular Docking: Simulating the interaction of a molecule with the binding site of a protein or other biological target.

Techniques like Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide deep insights into a compound's electronic characteristics and reactivity. FMO theory helps in predicting reactivity by examining the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). MEP maps visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. NBO analysis details the electron density distribution in bonds and lone pairs.

Furthermore, global chemical reactivity descriptors, derived from the energies of the frontier orbitals, offer quantitative measures of a molecule's stability and reactivity. Molecular docking studies are crucial in drug discovery for predicting how a potential drug molecule might bind to a specific biological target, such as an enzyme or receptor.

However, for this compound, specific data sets, such as optimized bond lengths and angles, HOMO-LUMO energy gaps, MEP map values, NBO interaction energies, or docking scores against specific proteins, are not documented in the available scientific literature. Such studies are typically published for compounds that are part of a larger investigation into materials science or medicinal chemistry, and it is possible that this compound has not yet been a focus of such research.

Computational Chemistry and Theoretical Studies of N 2 Bromo 5 Methoxyphenyl Acetamide

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govrsc.org In the context of medicinal chemistry, MD simulations provide invaluable insights into how a ligand, such as N-(2-Bromo-5-methoxyphenyl)acetamide, interacts with its biological target, typically a protein or enzyme. nih.govnih.gov This method can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and characterize the conformational changes that occur upon binding. mdpi.commdpi.com

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology can be applied to understand its potential mechanisms of action. Given the reported anticancer and antimicrobial activities of similar phenylacetamide and anilide derivatives, MD simulations could be employed to model the interaction of this compound with relevant biological targets. tbzmed.ac.irnih.gov Such targets might include enzymes crucial for cancer cell proliferation or bacterial survival.

The simulation process would involve:

System Setup: Building a computational model of the target protein in complex with this compound, solvated in a water box with ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a simulated timescale, often ranging from nanoseconds to microseconds. nih.gov

Analysis: Examining the trajectory to understand the dynamics of the interaction. Key metrics include Root Mean Square Deviation (RMSD) to assess binding stability, hydrogen bond analysis to identify critical interactions, and binding free energy calculations to estimate the affinity of the ligand for the target. researchgate.net

A hypothetical analysis from an MD simulation could yield data on the primary interactions stabilizing the compound in a protein's active site.

Interacting ResidueType of InteractionAverage Distance (Å)Occupancy (%)
TYR 234Hydrogen Bond (Amide N-H)2.985.2
LEU 356Hydrophobic3.892.1
ASP 189Hydrogen Bond (Amide C=O)3.176.5
PHE 411π-π Stacking4.560.3
SER 238Halogen Bond (Bromine)3.545.8

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it provides a graphical representation of how molecules interact with their neighbors, which is crucial for understanding crystal packing, stability, and polymorphism.

Based on studies of structurally similar compounds like N-(2-methoxyphenyl)acetamide and other brominated aromatic molecules, the primary intermolecular interactions governing the crystal structure of this compound can be predicted. nih.govresearchgate.netnih.gov

The key interactions would include:

H···H Contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the molecule's periphery. nih.govresearchgate.net

O···H/H···O Contacts: These represent hydrogen bonds and are significant due to the amide group (N-H···O=C) and the methoxy (B1213986) group (C-H···O). The amide N-H···O hydrogen bond is a particularly strong and directional interaction that often dictates the formation of chains or ribbons in related crystal structures. researchgate.netresearchgate.net

Br···H/H···Br and Br···Br Contacts: The bromine atom introduces the possibility of halogen bonding and other van der Waals interactions. nih.govmdpi.com These contacts, while often weaker than classical hydrogen bonds, play a crucial role in directing the crystal packing arrangement. The Br···Br interaction energy is influenced by dispersion and electrostatic forces. mdpi.comresearchgate.net

N···H/H···N Contacts: These are associated with the amide group and contribute to the hydrogen-bonding network. nih.govresearchgate.net

A representative breakdown of the contributions of these interactions, based on data from analogous compounds, is presented below. nih.govresearchgate.net

Intermolecular ContactTypical Contribution (%)Description
H···H~50-60%van der Waals forces, most abundant contact.
O···H / H···O~15-25%Represents N-H···O and C-H···O hydrogen bonds.
C···H / H···C~10-20%Includes C-H···π interactions with the aromatic ring.
Br···H / H···Br~5-10%Weak hydrogen bonds and van der Waals contacts.
N···H / H···N~1-2%Minor contribution from amide group interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijser.inresearchgate.net The primary goal of QSAR is to develop predictive models that can guide the design and synthesis of new, more potent derivatives and reduce the need for extensive experimental testing. nih.govresearchgate.net

For this compound and its derivatives, a QSAR study would be invaluable for optimizing their potential therapeutic activities, such as anticancer or antimicrobial effects. tbzmed.ac.irijser.insemanticscholar.org The development of a QSAR model typically involves several key steps:

Data Set Assembly: A series of structurally related derivatives of this compound would be synthesized. This involves modifying the parent structure, for example, by changing the position or nature of the substituents on the phenyl ring. The biological activity of each compound (e.g., IC₅₀ value against a specific cancer cell line or Minimum Inhibitory Concentration against a bacterial strain) is then experimentally determined. tbzmed.ac.irresearchgate.net

Descriptor Calculation: For each molecule in the series, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its hydrophobicity (LogP), electronic properties (dipole moment, partial charges), steric properties (molecular volume, surface area), and topological features. researchgate.netnih.gov

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is derived that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net The resulting model's statistical significance and predictive power are then rigorously validated to ensure it is robust and reliable.

A hypothetical QSAR study on a series of this compound derivatives might explore how variations in substituents affect anticancer activity.

CompoundR Group (at position 4)LogPPolar Surface Area (Ų)Measured Activity (IC₅₀, µM)
Parent-H2.1538.315.2
Derivative 1-F2.3238.312.8
Derivative 2-Cl2.8638.39.5
Derivative 3-CH₃2.6638.314.1
Derivative 4-NO₂2.1284.15.7

Such a model could reveal, for instance, that increased hydrophobicity and the presence of an electron-withdrawing group at a specific position enhance the desired biological activity, providing a clear strategy for future drug design. researchgate.net

Applications of N 2 Bromo 5 Methoxyphenyl Acetamide in Organic Synthesis and Materials Science

N-(2-Bromo-5-methoxyphenyl)acetamide as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the bromo, methoxy (B1213986), and acetamido groups on the phenyl ring of this compound makes it an ideal precursor for the synthesis of a wide array of complex molecules with significant biological and material properties.

Precursor for Carbazoles Synthesis

While direct synthesis of carbazoles from this compound is not extensively documented in dedicated studies, its structural features strongly suggest its utility as a precursor in modern carbazole (B46965) synthesis methodologies. Palladium-catalyzed reactions, particularly those involving intramolecular C-H bond functionalization and C-N bond formation, are prominent in the synthesis of carbazoles from N-acetylated biaryl amides. nih.gov In such a strategy, the bromo group of this compound could first undergo a Suzuki or other palladium-catalyzed cross-coupling reaction with a suitable arylboronic acid to form an N-acetylated 2-aminobiphenyl (B1664054) derivative. This intermediate can then undergo an intramolecular C-H activation and C-N bond formation to yield a substituted carbazole. The acetamide (B32628) group is often favored in these reactions as it can be readily removed under acidic or basic conditions to furnish the free carbazole. nih.gov The methoxy group on the this compound moiety would ultimately be incorporated into the final carbazole structure, allowing for the synthesis of specifically functionalized carbazole alkaloids and their analogs, which are known for their broad range of biological activities and applications in materials science. nih.gov

Building Block for Substituted Oxadiazole Derivatives

This compound serves as a valuable building block in the synthesis of substituted oxadiazole derivatives. Research has demonstrated the utility of structurally similar bromo-N-phenylacetamides in the preparation of complex heterocyclic systems. For instance, in a multi-step synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide, a key step involves the reaction of an N-substituted 2-bromoacetamide (B1266107) derivative with 5-benzyl-1,3,4-oxadiazole-2-thiol. researchgate.net

Following this established methodology, this compound can be reacted with a suitable thiol-containing oxadiazole in the presence of a base, such as sodium hydride in dimethylformamide (DMF), to yield the corresponding N-(2-substituted-5-methoxyphenyl)acetamide derivative of the oxadiazole. researchgate.net This approach allows for the incorporation of the 2-bromo-5-methoxyphenylacetamide moiety into a larger heterocyclic framework, leading to the generation of novel compounds with potential applications in medicinal chemistry, as oxadiazole derivatives are known to exhibit a wide range of biological activities. researchgate.net

Reactant 1Reactant 2Reagents and ConditionsProduct Type
This compound5-substituted-1,3,4-oxadiazole-2-thiolSodium Hydride (NaH), Dimethylformamide (DMF)N-(2-((5-substituted-1,3,4-oxadiazol-2-yl)thio)acetyl)-5-methoxyphenyl)acetamide

Role in the Synthesis of Acetylated Phenyl-Hydroxyl Derivatives

This compound is, by its very nature, an acetylated derivative of 2-bromo-5-methoxyaniline (B1269708). Its synthesis typically involves the acetylation of the corresponding aniline (B41778) with acetic anhydride. nih.gov While its direct use as a precursor to other "acetylated phenyl-hydroxyl derivatives" is not explicitly detailed in the literature, its structure allows for such transformations through standard organic reactions.

For example, the methoxy group (-OCH3) can be cleaved to a hydroxyl group (-OH) using reagents like boron tribromide (BBr3). If this demethylation is performed on this compound, it would yield N-(2-Bromo-5-hydroxyphenyl)acetamide, which is an acetylated phenyl-hydroxyl derivative. The acetamido group can also be hydrolyzed under acidic or basic conditions to the corresponding amine, which can then be re-acetylated or otherwise modified. The bromo substituent offers a handle for further functionalization, such as through cross-coupling reactions, before or after modification of the other functional groups. This versatility makes this compound a useful starting material for the synthesis of a variety of substituted and functionalized acetylated phenyl-hydroxyl compounds.

Intermediate in Selective Estrogen Receptor Modulator/Degrader Preparation

A significant application of this compound is its use as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and degraders (SERDs). A patent for processes and compounds with utility in the treatment of ER+ cancers describes the use of this compound in a crucial coupling step. chim.it

In the disclosed synthetic route, this compound is coupled with a boronic acid derivative, specifically 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a base. chim.it This palladium-catalyzed Suzuki coupling reaction yields N-(2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-5-methoxyphenyl)acetamide, a key intermediate in the multi-step synthesis of a potent selective estrogen receptor alpha (ERα) modulator/degrader. chim.it This application underscores the importance of this compound in the pharmaceutical industry for the development of novel cancer therapeutics.

Reactant 1Reactant 2Catalyst/BaseProduct
This compound2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePdCl2(PPh3)2 / KHCO3N-(2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-5-methoxyphenyl)acetamide

Contribution to Heterocyclic Chemistry via Cyclization Reactions

The presence of the bromo and acetamido groups in this compound provides opportunities for its use in the synthesis of various heterocyclic compounds through cyclization reactions. The aforementioned potential for carbazole synthesis via an initial cross-coupling followed by an intramolecular C-N bond formation is a prime example of its utility in constructing fused heterocyclic systems. nih.gov

Furthermore, the bromo substituent can participate in other types of cyclization reactions. For instance, under appropriate conditions, an intramolecular Ullmann condensation could be envisioned. If the acetamido group is first hydrolyzed to the free amine and then reacted with a suitable partner to introduce a tethered aryl halide, an intramolecular Ullmann coupling could lead to the formation of dibenzofuran (B1670420) or other related heterocyclic cores. While specific examples utilizing this compound in a wide range of cyclization reactions are not extensively reported, its chemical structure is amenable to various known cyclization methodologies, making it a promising substrate for the exploration of novel heterocyclic syntheses.

Potential in Advanced Material Development

While the primary applications of this compound have been in the realm of organic synthesis for pharmaceutical applications, there is emerging potential for its use in the development of advanced materials. One source suggests that this compound and its derivatives have been explored for developing organic materials with unique optical and electronic properties, such as organic semiconductors and light-emitting diodes (LEDs). nih.gov

The aromatic nature of the compound, coupled with the potential for modification through its bromo and acetamido functionalities, makes it an interesting candidate for incorporation into larger conjugated systems. For instance, the bromo group can be used to introduce the molecule into a polymer backbone via cross-coupling polymerization reactions. The methoxy and acetamido groups can influence the electronic properties and solubility of the resulting materials. Although specific research detailing the performance of materials derived from this compound is not yet widely available, its structural attributes suggest it could be a valuable component in the design and synthesis of novel organic electronic materials. Further research in this area is warranted to fully explore its potential in materials science.

Pharmacokinetic and Metabolic Research Pertaining to N 2 Bromo 5 Methoxyphenyl Acetamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Currently, there is a notable absence of published ADME studies specifically focused on N-(2-Bromo-5-methoxyphenyl)acetamide. The scientific community has not yet detailed the specific processes of how this compound is absorbed into the bloodstream, distributed throughout the body's tissues, metabolized by enzymes, and ultimately excreted.

To predict the ADME properties of this compound, researchers would typically undertake a series of in vitro and in vivo experiments. These would likely include assessments of its permeability across intestinal models (like Caco-2 cells) to understand absorption, plasma protein binding studies to determine its distribution characteristics, and investigations using liver microsomes or hepatocytes to identify metabolic pathways and rates. Furthermore, animal studies would be essential to understand the complete picture of its excretion routes (e.g., urine, feces). Without such dedicated studies, any discussion on the ADME profile of this compound is speculative.

Metabolic Pathways and Metabolite Identification

While direct metabolite identification for this compound has not been reported, the metabolism of analogous compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and various bromoanilines, can provide a hypothetical framework for its biotransformation. nih.govnih.gov

The metabolic pathways for such compounds often involve several key enzymatic reactions:

Oxidative Deamination: A primary route for compounds with an amine group, leading to the formation of corresponding aldehydes and carboxylic acids. nih.gov

Demethylation: The removal of methyl groups from methoxy (B1213986) substituents on the aromatic ring is a common metabolic step. nih.gov

Hydroxylation: The addition of hydroxyl groups to the aromatic ring.

N-Deacetylation: For acetanilides, the removal of the acetyl group is a significant metabolic pathway. nih.gov

Oxidation of the Acetyl Group: This can lead to the formation of novel metabolites, including N-glycolanilide and N-oxanilic acid derivatives. nih.gov

Sulfate and Glucuronide Conjugation: These phase II metabolic reactions increase the water solubility of metabolites, facilitating their excretion. nih.govnih.gov

Based on these established pathways for structurally similar molecules, potential metabolites of this compound could include:

Potential Metabolite Anticipated Metabolic Pathway
2-Bromo-5-methoxyaniline (B1269708)N-Deacetylation
N-(2-Bromo-5-hydroxyphenyl)acetamideO-Demethylation
N-(2-Bromo-4-hydroxy-5-methoxyphenyl)acetamideAromatic Hydroxylation
2-Amino-5-bromophenyl sulfateN-Deacetylation followed by Sulfation

It is important to emphasize that the identification and confirmation of these potential metabolites would require rigorous analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro or in vivo studies. nih.gov

In Vitro and In Vivo Metabolic Stability Assessments

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. There are currently no published in vitro or in vivo metabolic stability assessments for this compound.

In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The results are often expressed as the intrinsic clearance (Clint) and the in vitro half-life (t½). Such studies can be conducted using liver preparations from various species, including humans, to identify potential inter-species differences in metabolism.

In vivo metabolic stability is determined by administering the compound to animal models and measuring its concentration in plasma over time. Key parameters derived from these studies include the elimination half-life, clearance, and volume of distribution.

Conclusion and Future Research Directions

Summary of Key Research Findings on N-(2-Bromo-5-methoxyphenyl)acetamide

Research into this compound and its derivatives has revealed a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. The core structure, characterized by an acetamide (B32628) group with bromine and methoxy (B1213986) substituents on the phenyl ring, is crucial to its function. These substituents influence the molecule's electronic properties, enabling it to interact with and modulate the activity of various biological targets like enzymes and receptors.

Key findings have highlighted its potential in several therapeutic areas. Studies have demonstrated that this compound exhibits notable antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. Furthermore, it has displayed promise in oncology, with in vitro research indicating it can significantly decrease the viability of several cancer cell lines. There is also evidence suggesting potential applications in neurology, meriting further investigation into its mechanisms within that context.

A significant body of research has focused on derivatives of the core molecule. For instance, N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives, which share a similar structural backbone, have shown potent sub-micromolar cytotoxicity against human tumor cell lines such as HeLa, HT-29, and particularly MCF7 (human breast adenocarcinoma). nih.govsemanticscholar.org The mechanism for these derivatives has been identified as the inhibition of microtubular protein polymerization, pointing to tubulin as a primary target. nih.govsemanticscholar.org These findings collectively underscore the importance of this compound as a foundational structure for developing novel therapeutic agents.

Remaining Challenges and Unexplored Avenues in this compound Research

Despite the promising findings, several challenges and unexplored areas remain in the research of this compound. One of the primary challenges lies in its chemical synthesis. While the acylation of 2-bromo-5-methoxyaniline (B1269708) is a common route, issues such as incomplete reactions have been noted, indicating a need for refined methodologies. Optimizing reaction stoichiometry and exploring alternative reagents could improve yield and efficiency, which is critical for scalable production.

From a pharmacological perspective, while the compound's broad biological activities are recognized, the precise mechanisms of action are not fully understood. Research has generally attributed its effects to interactions with enzymes and receptors, but the specific molecular targets and the biochemical pathways involved require more detailed elucidation. Identifying these targets is a crucial step toward understanding its full therapeutic potential and potential side effects.

Furthermore, the structure-activity relationship (SAR) for this compound itself has not been exhaustively mapped. Although studies on its derivatives have provided insights, a systematic exploration of how modifications to the parent compound affect its biological activity is an important unexplored avenue. A deeper understanding of SAR would enable the rational design of more potent and selective analogs. The full spectrum of its biological activities may also not be fully discovered, suggesting that screening against a wider array of biological targets could reveal new therapeutic applications.

Prospective Research Directions and Potential Innovations

The future of this compound research is promising, with several clear directions for innovation. A primary focus should be on the continued investigation and synthesis of novel derivatives. Building on the success of sulphonamide variations that have shown potent anticancer activity, future work could explore other modifications to enhance efficacy and target specificity. nih.govsemanticscholar.org

A significant prospective direction lies in oncology, particularly in developing new antimitotic agents that target tubulin. semanticscholar.org Derivatives of this compound could be optimized as tubulin polymerization inhibitors, potentially binding to sites like the colchicine (B1669291) domain to disrupt the microtubule network in cancer cells. semanticscholar.org This could lead to a new class of antitumor drugs.

Further mechanistic studies are essential. Advanced biochemical and molecular biology techniques should be employed to identify the specific enzymes, receptors, and signaling pathways modulated by this compound. The preliminary findings regarding its potential in neurology also warrant a dedicated research effort to explore its mechanisms of action within the central nervous system. Additionally, the use of computational tools, such as molecular docking, can play a pivotal role in predicting interactions with biological targets and guiding the synthesis of next-generation compounds with improved pharmacological profiles. semanticscholar.org


Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Bromo-5-methoxyphenyl)acetamide, and how can reaction inefficiencies be addressed?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, using LDA (lithium diisopropylamide) in THF at -78°C to deprotonate intermediates, followed by alkylation with brominated precursors . However, challenges like incomplete reduction (e.g., recovery of starting material with Red-Al) suggest the need for optimized stoichiometry or alternative reducing agents (e.g., NaBH4 with catalytic additives) . Monitoring via TLC and adjusting reaction time/temperature (e.g., reflux instead of room temperature) can improve yields.

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95% threshold for research-grade material).
  • NMR Spectroscopy : 1^1H NMR peaks at δ 3.83 (s, -OCH3_3), δ 7.43 (d, aromatic H), and δ 5.53 (broad, -NH) confirm functional groups .
  • IR Spectroscopy : Bands at 1650 cm1^{-1} (amide C=O) and 3300 cm1^{-1} (N-H stretch) validate the acetamide moiety .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation . Store in airtight containers away from light to prevent decomposition. First-aid protocols include rinsing exposed skin with water and seeking medical evaluation for ingestion/inhalation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 2-bromo group acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, in Pd-catalyzed reactions, it facilitates aryl-aryl bond formation. Kinetic studies (e.g., varying Pd catalysts or ligands like PPh3_3) can optimize coupling efficiency. Monitor by 19^{19}F NMR if fluorinated analogs are synthesized .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR shifts) may arise from conformational flexibility or intermolecular interactions. Use X-ray crystallography to resolve ambiguities: Dihedral angles (e.g., 73.7° between aromatic rings) and hydrogen-bonding patterns (N-H⋯O, C-H⋯π) provide definitive structural insights . Computational modeling (DFT) can predict spectral profiles for comparison .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., IC50_{50} determination) .
  • Target Identification : Perform kinase profiling or protein-binding studies (SPR/ITC) to identify molecular targets.
  • SAR Studies : Modify the methoxy or acetamide groups to assess impact on bioactivity. For example, replacing -OCH3_3 with -OCF3_3 enhances metabolic stability .

Q. What computational methods predict the compound’s intermolecular interactions in crystal packing?

  • Methodological Answer : Use software like Mercury (CCDC) to analyze X-ray

  • Hydrogen Bonding : Identify key interactions (e.g., N-H⋯O=C, C-H⋯O) contributing to lattice stability .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., 30% H⋯O interactions) to rationalize packing motifs .

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N-(2-Bromo-5-methoxyphenyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.